molecular formula C8H10BrClN2 B13046977 1-(4-Bromo-3-chlorophenyl)ethane-1,2-diamine

1-(4-Bromo-3-chlorophenyl)ethane-1,2-diamine

Cat. No.: B13046977
M. Wt: 249.53 g/mol
InChI Key: JMQOJURZEHNPKB-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-chlorophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H10BrClN2 It is a derivative of ethane-1,2-diamine, where the ethane backbone is substituted with a 4-bromo-3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-chlorophenyl)ethane-1,2-diamine typically involves the reaction of 4-bromo-3-chlorobenzaldehyde with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, industrial production may incorporate advanced purification techniques, such as recrystallization and distillation, to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-chlorophenyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of the bromo or chloro groups with other functional groups .

Scientific Research Applications

1-(4-Bromo-3-chlorophenyl)ethane-1,2-diamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-chlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to modulate cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-3-chlorophenyl)ethan-1-one: A related compound with a ketone group instead of the diamine group.

    1-(4-Bromo-3-chlorophenyl)ethane-1-amine: A similar compound with a single amine group.

    1-(4-Bromo-3-chlorophenyl)ethane-1,2-diol: A compound with hydroxyl groups instead of amine groups.

Uniqueness

1-(4-Bromo-3-chlorophenyl)ethane-1,2-diamine is unique due to its specific substitution pattern and the presence of two amine groups. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C8H10BrClN2

Molecular Weight

249.53 g/mol

IUPAC Name

1-(4-bromo-3-chlorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10BrClN2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,4,11-12H2

InChI Key

JMQOJURZEHNPKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CN)N)Cl)Br

Origin of Product

United States

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